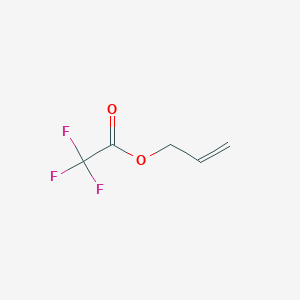

Allyl trifluoroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Nucleophilic Allylic Metals

- Allyltrifluoroacetate serves as a crucial precursor for generating nucleophilic allylic metal species. These species, often formed by reacting allyltrifluoroacetate with a strong base, act as versatile building blocks in organic synthesis.

- The allyl group (CH2=CH-CH2) within the molecule is readily displaced by the nucleophile, allowing for the formation of carbon-carbon bonds and the introduction of the allyl moiety into target molecules.

- This strategy is particularly valuable in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and functional materials [].

Reagent in Alkylation Reactions

- Allyltrifluoroacetate can participate directly in alkylation reactions, where it acts as an alkylating agent.

- The electrophilic nature of the carbon atom adjacent to the trifluoroacetate group allows it to react with various nucleophiles, enabling the introduction of the allyl group into target molecules.

- This approach offers a convenient method for functionalizing organic compounds and creating diverse structures [].

Intermediate in Pharmaceutical Synthesis

- Due to its ability to introduce the allyl group and its versatile reactivity, allyltrifluoroacetate finds application as an intermediate in the synthesis of various pharmaceuticals.

- The specific role and functionalities it contributes to the final drug molecule can vary depending on the target compound.

- However, its presence can be crucial for achieving desired pharmaceutical properties.

Allyl trifluoroacetate is an organic compound characterized by the presence of an allyl group (prop-2-enyl) attached to a trifluoroacetate moiety. Its chemical formula is , and it is noted for its unique properties imparted by the trifluoromethyl group, which enhances its reactivity and stability compared to other esters. The compound is a colorless liquid with a pungent odor and is classified as a hazardous material due to its flammability and corrosiveness, causing severe skin burns and eye damage upon contact .

Allyl trifluoroacetate is a flammable liquid and should be handled with appropriate safety precautions []. It is also likely to be an irritant and may cause skin or eye irritation upon contact. Specific data on toxicity is not readily available. Always consult the Safety Data Sheet (SDS) for the specific product before handling allyl trifluoroacetate.

Additional Notes:

- The information presented here is based on scientific research and is not intended for any medical or commercial use.

- Always perform experiments with allyl trifluoroacetate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.

The primary products from these reactions include chloroalkoxy radicals formed from chlorine addition to the terminal carbon atom of the allyl group, which can further decompose into various byproducts .

The synthesis of allyl trifluoroacetate can be accomplished through several methods:

- Direct Esterification: Allyl alcohol reacts with trifluoroacetic acid in the presence of acid catalysts.

- Palladium-Catalyzed Reactions: Allyl trifluoroacetate can be generated via palladium-catalyzed reactions involving allylsilanes, where hexamethyldisilane is used as a reagent .

- Three-Component Reactions: Recent studies have reported one-pot synthesis methods that incorporate multiple reactants to yield allyl trifluoroacetate efficiently .

Allyl trifluoroacetate finds applications in various fields:

- Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules.

- Pharmaceuticals: Its derivatives are explored for potential use in drug development due to their unique reactivity.

- Atmospheric Chemistry: Research indicates its role in atmospheric degradation processes, contributing to studies on environmental impact and global warming potential .

Research on the interaction of allyl trifluoroacetate with radical species has provided insights into its reactivity under atmospheric conditions. Studies have shown that it interacts significantly with hydroxyl radicals and chlorine atoms, leading to various degradation products that may influence environmental chemistry . These interactions highlight its importance in understanding both synthetic pathways and environmental behavior.

Allyl trifluoroacetate shares similarities with several other compounds, particularly those containing fluorinated groups or unsaturated functionalities. Here are some comparable compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Vinyl trifluoroacetate | Unsaturated ester | Similar reactivity; used in radical chemistry |

| Allyl acetate | Unsaturated ester | Less reactive than allyl trifluoroacetate |

| 3-Fluoropropanoic acid | Fluorinated carboxylic acid | Exhibits different biological activity |

| Trifluoroacetic acid | Fluorinated carboxylic acid | Stronger acidity; used as a reagent |

Allyl trifluoroacetate's uniqueness lies in its combination of an allylic structure with a highly electronegative trifluoromethyl group, which enhances its reactivity compared to non-fluorinated analogs like allyl acetate. This distinctive feature makes it particularly valuable in synthetic organic chemistry and environmental studies.

Early Foundations of Organofluorine Chemistry

The synthesis of organofluorine compounds predates the isolation of elemental fluorine. Alexander Borodin pioneered halogen exchange reactions in 1862, replacing chloride with fluoride in organic substrates. By the late 19th century, methods for introducing fluorine via diazonium salt decomposition (Schiemann reaction) and nucleophilic substitution (e.g., KF-mediated Cl-to-F exchange) emerged. These foundational techniques laid the groundwork for modern trifluoroacetate chemistry.

Emergence of Trifluoroacetate Derivatives

Trifluoroacetic anhydride and its esters gained prominence in the mid-20th century due to their stability and reactivity. Allyl trifluoroacetate’s development aligns with broader trends in fluorinated esters, which offer enhanced electrophilicity and resistance to hydrolysis compared to non-fluorinated analogs. Its introduction as a synthetic intermediate coincided with advances in transition-metal catalysis, particularly palladium-mediated allylation reactions.

Allyl trifluoroacetate represents a significant fluorinated ester compound with the molecular formula C₅H₅F₃O₂ and a molecular weight of 154.0872 grams per mole [1] [2]. The compound exhibits distinctive structural parameters that define its chemical identity and physical properties. The molecular architecture consists of five carbon atoms, five hydrogen atoms, three fluorine atoms, and two oxygen atoms arranged in a specific ester configuration [3] [4].

The fundamental structural parameters of allyl trifluoroacetate demonstrate the compound's unique characteristics within the fluorinated ester family [5]. The molecular weight places it in the intermediate range among trifluoroacetate esters, with values reported consistently across multiple databases [6] [7]. The compound maintains a precise stoichiometric arrangement that contributes to its distinctive chemical behavior and physical properties.

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₅F₃O₂ [1] |

| Molecular Weight | 154.0872 g/mol [2] |

| Physical State | Liquid at 20°C [3] |

| Boiling Point | 66-67°C [8] |

| Density | 1.183 g/mL at 25°C [7] |

| Refractive Index | 1.335-1.336 [9] |

| Flash Point | -1°C [7] |

Chemical Registry and Nomenclature Systems

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry nomenclature for this compound is prop-2-enyl 2,2,2-trifluoroacetate, which precisely describes the structural arrangement and functional groups present [1] [4]. This systematic naming convention follows established IUPAC guidelines for ester compounds containing both allyl and trifluoroacetate moieties [6] [10].

Multiple synonyms exist for allyl trifluoroacetate in scientific literature and commercial databases [1]. These alternative names include allyl trifluoracetate, trifluoroacetic acid allyl ester, and 2-propenyl 2,2,2-trifluoroacetate [4] [6]. Additional nomenclature variants encompass acetic acid trifluoro 2-propenyl ester and allyl alcohol trifluoroacetate [1] [10].

The systematic nomenclature reflects the compound's dual nature as both an allyl-containing molecule and a trifluoroacetate ester [2] [4]. The IUPAC name clearly indicates the prop-2-enyl group attached to the trifluoroacetate functionality, providing unambiguous identification for scientific communication [6] [7].

CAS Registry and Database Identifiers

The Chemical Abstracts Service registry number for allyl trifluoroacetate is 383-67-5, serving as the primary unique identifier for this compound across chemical databases and literature [1] [2] [11]. This CAS number provides unambiguous identification and facilitates accurate chemical information retrieval from multiple sources [4] [6].

Comprehensive database identifiers include the PubChem Compound Identifier 67845, which links to extensive chemical and physical property data [1] [4]. The European Community number 206-853-7 designates this compound within European chemical regulations and safety frameworks [1] [6]. Additional identifiers include the Unique Ingredient Identifier 93U29ZRD8S from the FDA Global Substance Registration System [1] [7].

| Database | Identifier |

|---|---|

| CAS Registry | 383-67-5 [1] |

| PubChem CID | 67845 [1] |

| European Community | 206-853-7 [1] |

| UNII | 93U29ZRD8S [1] |

| DSSTox | DTXSID70191671 [1] |

| MDL Number | MFCD00013567 [6] |

| ChemSpider | 61162 [10] |

| NSC Number | 20943 [1] |

The InChI key XIVPVSIDXBTZLM-UHFFFAOYSA-N provides a standardized representation for computational chemistry applications and database searches [1] [4]. The SMILES notation C=CCOC(=O)C(F)(F)F offers a simplified molecular-input line-entry system for chemical structure representation [6] [7].

Structural Analysis

2D and 3D Structural Features

The two-dimensional structural representation of allyl trifluoroacetate reveals a linear arrangement connecting the allyl group to the trifluoroacetate moiety through an ester linkage [1] [2]. The planar configuration of the vinyl portion contrasts with the tetrahedral geometry around the trifluoromethyl carbon, creating distinct spatial regions within the molecule [4] [6].

Three-dimensional structural analysis demonstrates the compound's conformational flexibility, particularly around the ester bond and the allyl group rotation [7] [10]. The trifluoromethyl group adopts a tetrahedral geometry with C-F bond angles of approximately 109.5 degrees, while the allyl portion maintains sp² hybridization at the vinyl carbons [12] [13].

The molecular geometry exhibits characteristic features of both allyl systems and fluorinated esters [1] [4]. The carbon-carbon double bond in the allyl group maintains a planar configuration with bond angles of approximately 120 degrees, consistent with sp² hybridization [12] [13]. The ester linkage provides rotational flexibility while maintaining the characteristic carbonyl geometry [6] [7].

Computational studies indicate preferred conformations that minimize steric interactions between the bulky trifluoromethyl group and the allyl system [14] [15]. The three-dimensional structure accommodates various rotamers around the ester bond, with energy barriers typical of carboxylate esters [16] [17].

Trifluoroacetate Functional Group Characteristics

The trifluoroacetate functional group in allyl trifluoroacetate exhibits distinctive electronic and structural properties arising from the presence of three fluorine atoms [18] [19]. The electronegative fluorine atoms create a strong electron-withdrawing effect that significantly influences the carbonyl carbon's electrophilicity [20] [21].

The carbon-fluorine bonds in the trifluoromethyl group are notably shorter and stronger than typical carbon-hydrogen bonds, with bond lengths of approximately 1.35 Å [22] [21]. These C-F bonds possess exceptional strength of approximately 485 kilojoules per mole, contributing to the compound's chemical stability [20] [22].

| Characteristic | Description |

|---|---|

| Electron-withdrawing Effect | Strong inductive effect due to fluorine atoms [18] |

| Carbonyl Stretch | ~1742 cm⁻¹ (elevated frequency) [21] |

| C-F Bond Length | ~1.35 Å [22] |

| C-F Bond Strength | 485 kJ/mol [20] |

| Electrophilicity | Enhanced at carbonyl carbon [21] |

| Chemical Stability | High resistance to oxidation [18] |

The trifluoroacetate group demonstrates enhanced acidity compared to acetate derivatives, with the trifluoroacetic acid parent compound exhibiting an ionization constant approximately 34,000 times greater than acetic acid [18] [20]. This increased acidity reflects the stabilization of the conjugate base through fluorine's electron-withdrawing properties [19] [21].

Infrared spectroscopic analysis reveals characteristic absorption patterns for the trifluoroacetate group, with the carbonyl stretch appearing at higher frequencies than conventional esters due to the electron-withdrawing fluorine substituents [23] [21]. The C-F stretching vibrations contribute additional distinctive peaks in the infrared spectrum [24] [22].

Allyl Group Configuration

The allyl group in allyl trifluoroacetate adopts a characteristic configuration with sp² hybridization at the vinyl carbons and sp³ hybridization at the methylene carbon [12] [13]. This hybridization pattern creates a planar vinyl portion with a flexible methylene linkage to the ester functionality [12] [25].

Bond angles within the allyl group maintain geometric consistency with typical alkene systems, exhibiting approximately 120-degree angles at the sp² hybridized carbons [12] [13]. The carbon-carbon double bond length of approximately 1.34 Å contrasts with the single carbon-carbon bond length of 1.50 Å between the vinyl and methylene portions [13] [26].

The allyl configuration permits conformational flexibility through rotation around the single carbon-carbon bond connecting the vinyl and methylene groups [27] [13]. This rotational freedom allows the molecule to adopt various conformations while maintaining the integrity of the vinyl system [25] [17].

| Structural Aspect | Configuration Detail |

|---|---|

| Hybridization Pattern | C₁(sp²)-C₂(sp²)-C₃(sp³) [13] |

| Bond Angles | C=C: ~120°, C-C: ~120° [12] |

| Bond Lengths | C=C: ~1.34 Å, C-C: ~1.50 Å [13] |

| Conformational Flexibility | Rotation around C₂-C₃ bond [27] |

| Electronic Effects | π-electron delocalization potential [13] |

| Geometric Configuration | Planar vinyl portion [12] |

The electronic properties of the allyl group include potential for π-electron delocalization and participation in allylic systems [27] [13]. The terminal carbon atoms exhibit different reactivity patterns, with the vinyl carbons showing electrophilic character and the methylene carbon demonstrating nucleophilic potential [25] [26].

Conformational Analysis and Isomerism

Conformational analysis of allyl trifluoroacetate reveals multiple stable rotamers arising from rotation around the ester bond and the allyl group's flexible portions [14] [17]. The compound exhibits characteristic ester conformational preferences with modifications due to the electron-withdrawing trifluoromethyl group and the allyl system's geometric constraints [16] [28].

Computational studies using density functional theory methods demonstrate that allyl trifluoroacetate adopts preferential conformations that minimize steric interactions between the bulky trifluoromethyl group and the allyl system [14] [15]. The energy barriers for rotational interconversion typically fall within the range of thermal energy at room temperature, allowing dynamic equilibrium between conformers [16] [17].

The ester bond exhibits syn and anti conformational preferences similar to other carboxylate esters, with the syn conformation often favored due to orbital interactions [28] [15]. Research on analogous trifluoroacetate esters indicates that fluorine substitution can influence conformational preferences through both electronic and steric effects [14] [16].

| Conformational Feature | Description |

|---|---|

| Rotational Barriers | Typical ester rotation barriers [17] |

| Preferred Conformations | Syn orientation around ester bond [28] |

| Dynamic Equilibrium | Room temperature interconversion [16] |

| Steric Interactions | Minimized through preferred rotamers [14] |

| Electronic Effects | Fluorine influence on conformation [15] |

Isomerism in allyl trifluoroacetate is limited due to the compound's specific structural constraints [14] [17]. The molecule does not exhibit geometric isomerism around the ester bond but demonstrates conformational isomerism through rotational freedom [16] [28]. The allyl group maintains its geometric integrity while contributing to the overall conformational landscape [27] [13].

Studies on related α-methyl allyl trifluoroacetate systems reveal that Z and E conformers exhibit different stability patterns, with Z conformers generally showing higher stability compared to E configurations [14]. These findings provide insight into the conformational preferences of allyl trifluoroacetate derivatives [16] [15].

Comparative Analysis with Analogous Fluorinated Esters

Comparative analysis of allyl trifluoroacetate with other fluorinated esters reveals distinctive properties arising from the combination of the allyl group and trifluoroacetate functionality [24] [22]. The compound occupies an intermediate position in the trifluoroacetate ester series based on molecular weight and boiling point characteristics [29] [30].

Methyl trifluoroacetate, the simplest member of the series, exhibits a molecular weight of 128.05 grams per mole and a boiling point of 42-43°C [24] [30]. Ethyl trifluoroacetate demonstrates increased molecular weight at 142.08 grams per mole and elevated boiling point of 60-61°C [31] [24]. Allyl trifluoroacetate's properties fall between ethyl and isopropyl trifluoroacetate derivatives [29] [8].

| Compound | Molecular Weight | Boiling Point | Density | Alkyl Group Type |

|---|---|---|---|---|

| Methyl trifluoroacetate | 128.05 g/mol [30] | 42-43°C [24] | 1.194 g/mL [30] | Primary methyl |

| Ethyl trifluoroacetate | 142.08 g/mol [31] | 60-61°C [24] | 1.194 g/mL [31] | Primary ethyl |

| Allyl trifluoroacetate | 154.09 g/mol [1] | 66-67°C [8] | 1.183 g/mL [7] | Unsaturated allyl |

| Isopropyl trifluoroacetate | 156.10 g/mol [29] | 73°C [29] | 1.108 g/mL [29] | Secondary branched |

| tert-Butyl trifluoroacetate | 170.13 g/mol [30] | 82-84°C [30] | 1.057 g/mL [30] | Tertiary branched |

The unique characteristics of allyl trifluoroacetate include its unsaturated nature, distinguishing it from the saturated alkyl analogs [1] [4]. This unsaturation provides additional reactivity sites and conformational considerations not present in simple alkyl trifluoroacetates [27] [13]. The compound's density of 1.183 grams per milliliter falls within the expected range for fluorinated esters while reflecting the allyl group's contribution [7] [8].

Hydrolysis susceptibility studies indicate that trifluoroacetate esters generally exhibit enhanced reactivity toward nucleophilic attack compared to non-fluorinated analogs [30] [28]. The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, facilitating hydrolytic processes [18] [21]. Allyl trifluoroacetate participates in these enhanced reactivity patterns while maintaining the additional complexity introduced by the allyl system [6] [7].

Allyl trifluoroacetate exists as a clear liquid at room temperature (20°C) [1] [2] [3]. The compound presents as a colorless to light yellow transparent liquid with characteristic properties typical of fluorinated ester compounds [1] [2] [3]. The molecular formula is C₅H₅F₃O₂ with a molecular weight of 154.09 g/mol [1] [2] [4]. The compound is registered under CAS Registry Number 383-67-5 [1] [2] [4].

The physical appearance remains consistent across different commercial sources, with all suppliers reporting the same clear, colorless to light yellow liquid characteristics [3] [5] [6]. The compound demonstrates typical ester properties while maintaining the unique characteristics imparted by the trifluoroacetate functional group.

Thermodynamic Properties

Boiling Point and Vapor Pressure Parameters

The boiling point of allyl trifluoroacetate shows some variation in literature sources, with reported values ranging from 66-67°C [1] [2] to 78-79°C [7]. The most commonly cited values include 66-67°C (literature) [1] [2], 73-75°C [5] [6], and 78-79°C [7]. This variation may be attributed to different measurement conditions, sample purity, or atmospheric pressure variations during determination.

Vapor pressure data for allyl trifluoroacetate is notably limited in the available literature [8] [9]. Most commercial and academic sources report vapor pressure as "not available," indicating either insufficient experimental determination or proprietary restrictions on data sharing. This parameter would be valuable for understanding the volatility characteristics and potential atmospheric behavior of the compound.

Flash Point and Thermal Stability

The flash point of allyl trifluoroacetate is consistently reported as -1°C (30°F) [3] [5] [6], classifying it as a highly flammable liquid. This low flash point necessitates careful handling procedures and appropriate storage conditions to prevent ignition hazards.

Thermal stability investigations indicate that the compound is stable under normal storage and handling conditions [8] [9]. However, like many fluorinated esters, it may undergo decomposition at elevated temperatures. The thermal stability is enhanced compared to some organic compounds due to the strong carbon-fluorine bonds in the trifluoroacetate group, which require significant energy for bond breaking [10] [11].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance Spectral Analysis

The ¹H Nuclear Magnetic Resonance spectrum of allyl trifluoroacetate exhibits characteristic chemical shifts consistent with allyl ester compounds. Based on comparative analysis with similar allyl esters, the allyl protons are expected to appear in the range of 4.6-6.2 ppm [12] [13]. The vinyl proton (=CH₂) typically appears around 5.2-5.4 ppm, while the methylene protons (-CH₂-) adjacent to the oxygen appear around 4.6-4.8 ppm. The terminal vinyl proton (-CH=) appears in the 5.8-6.2 ppm region [13].

The integration patterns follow the expected 2:1:2 ratio for the CH₂, CH, and =CH₂ protons respectively. Coupling constants between the allyl protons show typical values for trans and cis vicinal couplings, with J(trans) ≈ 15-17 Hz and J(cis) ≈ 10-12 Hz [13].

¹³C Nuclear Magnetic Resonance Spectral Analysis

The ¹³C Nuclear Magnetic Resonance spectrum shows distinct carbon environments characteristic of the allyl trifluoroacetate structure. The carbonyl carbon (C=O) appears in the typical ester region around 170 ppm [12] [13]. The allyl carbons appear in distinct regions: the terminal vinyl carbon (=CH₂) around 117-120 ppm, the internal vinyl carbon (-CH=) around 131-134 ppm, and the methylene carbon (-CH₂-O) around 65-68 ppm [13].

The trifluoromethyl carbon (CF₃) exhibits characteristic coupling with fluorine, appearing as a quartet around 114-118 ppm with ¹JCF coupling constants of approximately 280-290 Hz [12]. This large coupling constant is diagnostic for direct carbon-fluorine bonds in the CF₃ group.

¹⁹F Nuclear Magnetic Resonance Spectral Analysis

The ¹⁹F Nuclear Magnetic Resonance spectrum provides the most diagnostic information for trifluoroacetate esters. The CF₃ group appears as a characteristic singlet in the range of -74 to -78 ppm relative to CFCl₃ [14] [15]. This chemical shift is typical for trifluoroacetate esters and distinguishes them from other fluorinated compounds.

The ¹⁹F chemical shift for CF₃COO- derivatives consistently falls within this narrow range, with the exact position depending on the alkyl group attached to the ester oxygen [14]. The singlet nature of this signal confirms the equivalent magnetic environment of all three fluorine atoms in the CF₃ group [15].

Infrared and Raman Spectroscopy

Infrared spectroscopy reveals several characteristic absorption bands for allyl trifluoroacetate. The C=O stretch appears as a strong absorption in the 1750-1730 cm⁻¹ region, typical for ester carbonyls [16] [17] [18]. The CF₃ group shows characteristic strong absorptions: asymmetric stretch at 1200-1280 cm⁻¹ and symmetric stretch at 1150-1200 cm⁻¹ [16] [19] [20].

The allyl group contributes several bands: C-H stretches at 3000-3100 cm⁻¹, C=C stretch at 1620-1650 cm⁻¹, and CH₂ deformations at 1400-1450 cm⁻¹ [21] [17]. The C-O ester stretch appears as a strong absorption in the 1000-1300 cm⁻¹ region [16] [17].

Raman spectroscopy complements the infrared data with different selection rules. The CF₃ symmetric stretch appears as a strong, polarized band at 1150-1200 cm⁻¹ [20] [22]. The C=O stretch appears as a medium intensity, polarized band at 1720-1750 cm⁻¹ [20] [22]. CF₃ deformation modes appear as medium intensity, depolarized bands at 520-600 cm⁻¹ [20] [22].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of allyl trifluoroacetate follows predictable fragmentation patterns characteristic of trifluoroacetate esters. The molecular ion [M]⁺ at m/z 154 typically shows low to medium intensity due to the tendency of ester compounds to fragment readily [23].

The base peak or highest intensity fragment commonly appears at m/z 85, corresponding to [M-CF₃]⁺, resulting from the loss of the trifluoromethyl group [23]. The trifluoroacetyl fragment [CF₃CO]⁺ appears at m/z 113 with medium to high intensity, representing a stable acylium ion [23].

Allyl-specific fragments include the allyl cation [C₃H₅]⁺ at m/z 41 with medium intensity [23]. Additional low-intensity fragments include [CF₃]⁺ at m/z 69, [CO]⁺ at m/z 28, and [C₂H₃]⁺ at m/z 27, representing further fragmentation of the molecular structure [23].

Solubility and Solution Behavior

Aqueous Miscibility Characteristics

Allyl trifluoroacetate demonstrates limited aqueous solubility, being described as "not miscible or difficult to mix with water" [1] [2] [6]. This hydrophobic behavior is characteristic of many organic esters, particularly those containing fluorinated groups. The trifluoroacetate moiety, while polar due to the electronegative fluorine atoms, does not provide sufficient hydrophilicity to overcome the hydrophobic nature of the allyl group.

The poor water miscibility has practical implications for environmental fate, biological interactions, and synthetic applications where aqueous workup procedures are employed [6]. This property also influences the compound's potential bioaccumulation and environmental persistence characteristics.

Organic Solvent Compatibility

In contrast to its limited aqueous solubility, allyl trifluoroacetate exhibits excellent compatibility with organic solvents [24]. Based on its chemical structure and the behavior of similar compounds, the compound is expected to be miscible with alcohols, ethers, chlorinated solvents, and aromatic hydrocarbons [24].

The good organic solvent solubility facilitates its use in organic synthesis reactions and purification procedures. Chlorinated solvents such as dichloromethane and chloroform are particularly suitable due to their similar polarity characteristics [24]. Aromatic solvents like benzene and toluene also provide good solvation due to favorable van der Waals interactions [24].

Refractive Index and Optical Properties

The refractive index of allyl trifluoroacetate is reported with slight variations between sources: nD²⁰ = 1.335 [1] [25] and nD²⁰ = 1.336 [6]. This small difference likely reflects measurement precision and sample purity variations. The refractive index value is consistent with that expected for fluorinated organic esters and provides a useful physical constant for compound identification and purity assessment.

The refractive index indicates moderate optical density compared to hydrocarbon solvents but lower than highly polarizable aromatic compounds. This optical property is valuable for analytical applications and quality control procedures [1] [25] [6].

Density and Specific Gravity

The density of allyl trifluoroacetate is consistently reported as 1.183 g/mL at 25°C [1] [2] [25], with some sources reporting 1.1765 g/cm³ at 20°C [7]. The specific gravity values range from 1.18 to 1.183 [1] [3] [6], indicating the compound is significantly denser than water.

This high density relative to water (specific gravity > 1) has important implications for environmental behavior, as the compound would tend to sink in aqueous systems rather than float [1] [2] [25]. The density value is typical for fluorinated organic compounds, where the presence of heavy fluorine atoms increases the overall molecular density compared to purely hydrocarbon analogs.

| Property | Value | Temperature | Reference |

|---|---|---|---|

| Physical State | Clear liquid | 20°C | [1] [2] [3] |

| Appearance | Colorless to light yellow | Room temp | [1] [2] [3] |

| Boiling Point | 66-67°C to 78-79°C | 1 atm | [1] [2] [5] [7] |

| Flash Point | -1°C (30°F) | Standard | [3] [5] [6] |

| Density | 1.183 g/mL | 25°C | [1] [2] [25] |

| Refractive Index | 1.335-1.336 | 20°C | [1] [25] [6] |

| Water Solubility | Immiscible | Room temp | [1] [2] [6] |

| Spectroscopic Method | Key Bands/Shifts | Assignment | Reference |

|---|---|---|---|

| IR Spectroscopy | 1750-1730 cm⁻¹ | C=O stretch | [16] [17] [18] |

| 1200-1280 cm⁻¹ | CF₃ asymmetric stretch | [16] [19] [20] | |

| 1150-1200 cm⁻¹ | CF₃ symmetric stretch | [16] [19] [20] | |

| ¹H NMR | 4.6-6.2 ppm | Allyl protons | [12] [13] |

| ¹³C NMR | ~170 ppm | Carbonyl carbon | [12] [13] |

| 114-118 ppm (quartet) | CF₃ carbon | [12] | |

| ¹⁹F NMR | -74 to -78 ppm | CF₃ group | [14] [15] |

| MS | m/z 154 | Molecular ion [M]⁺ | [23] |

| m/z 85 | [M-CF₃]⁺ base peak | [23] |

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant